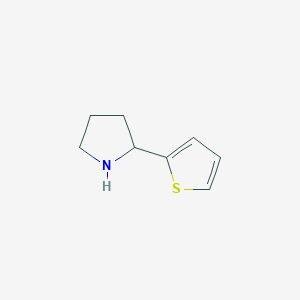

2-(Thiophen-2-yl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVOMNEUJWHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00320932, DTXSID50902762 | |

| Record name | 2-(thiophen-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90090-64-5 | |

| Record name | 2-(thiophen-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(thiophen-2-yl)pyrrolidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its three-dimensional structure that can enhance the physicochemical properties of drug candidates.[1] When coupled with a thiophene moiety, a key component in various pharmacologically active molecules, the resulting scaffold shows promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] This document details a plausible synthetic route, including a step-by-step protocol, and outlines the analytical techniques essential for the structural elucidation and purity assessment of the title compound.

Introduction: The Significance of the Thiophene-Pyrrolidine Scaffold

The convergence of the thiophene and pyrrolidine rings in a single molecule creates a unique chemical entity with considerable potential in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a versatile scaffold that imparts favorable pharmacokinetic properties.[3] The thiophene ring system is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to a wide range of biological activities.[4]

Derivatives of the thiophene-pyrrolidine core have demonstrated a variety of pharmacological effects, including anticonvulsant and antinociceptive activities.[5] These biological activities are thought to arise, in part, from the interaction of these molecules with neuronal voltage-sensitive sodium channels.[1] As such, this compound serves as a valuable building block for the synthesis of novel bioactive compounds with potential therapeutic applications in epilepsy, neuropathic pain, and other CNS-related conditions.[2]

Synthesis of this compound

A robust and efficient synthesis of this compound is crucial for its exploration as a key intermediate in drug discovery programs. While various methods can be envisioned for the construction of this molecule, a highly plausible and effective approach involves a Grignard reaction followed by a cyclization and reduction sequence. This method offers a convergent and versatile route to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a 2-substituted pyrroline precursor, which can be envisioned to be formed from the cyclization of an amino ketone. This amino ketone, in turn, can be derived from the addition of a thiophene-containing nucleophile to a suitable four-carbon electrophile. A Grignard reagent derived from 2-bromothiophene is an excellent candidate for the thiophene nucleophile.

Proposed Synthetic Pathway

The proposed synthetic pathway commences with the readily available starting materials: 2-bromothiophene and succinonitrile. The synthesis involves three key transformations:

-

Grignard Reaction: Formation of 2-thienylmagnesium bromide and its subsequent reaction with succinonitrile to yield 1,4-dicyano-1-(thiophen-2-yl)butane.

-

Reductive Cyclization: Reduction of the dinitrile and subsequent intramolecular cyclization to form 2-(thiophen-2-yl)-1-pyrroline.

-

Reduction of Pyrroline: Selective reduction of the imine functionality of the pyrroline ring to afford the target molecule, this compound.

dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2-Bromothiophene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mg, THF" [shape=plaintext, fontcolor="#34A853"]; "2-Thienylmagnesium bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Succinonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_A" [label="1,4-Dicyano-1-(thiophen-2-yl)butane"]; "Reduction_Cyclization" [label="Reduction/\nCyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrroline" [label="2-(Thiophen-2-yl)-1-pyrroline"]; "Reduction" [label="Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Bromothiophene" -> "2-Thienylmagnesium bromide" [label="Mg, THF"]; "2-Thienylmagnesium bromide" -> "Intermediate_A" [label="Succinonitrile"]; "Intermediate_A" -> "Pyrroline" [label="e.g., H₂, Raney Ni"]; "Pyrroline" -> "Final_Product" [label="e.g., NaBH₄"]; } केंद Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Thienylmagnesium bromide

-

Materials: Magnesium turnings, 2-bromothiophene, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Add a few drops of 2-bromothiophene to initiate the reaction. The initiation can be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add a solution of 2-bromothiophene in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.

-

Step 2: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline

-

Materials: 2-Thienylmagnesium bromide solution, succinonitrile, anhydrous THF, Raney Nickel, hydrogen gas, methanol.

-

Procedure:

-

Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of succinonitrile in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitrile intermediate.

-

Dissolve the crude dinitrile in methanol and transfer to a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(thiophen-2-yl)-1-pyrroline.

-

Step 3: Synthesis of this compound

-

Materials: 2-(Thiophen-2-yl)-1-pyrroline, sodium borohydride, methanol.

-

Procedure:

-

Dissolve the crude 2-(thiophen-2-yl)-1-pyrroline in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Synthesized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "MS" [label="Mass Spectrometry\n(MS)"]; "FTIR" [label="FTIR Spectroscopy"]; "Purity" [label="Purity Assessment\n(e.g., HPLC, GC-MS)"]; "Structure_Confirmed" [label="Structure and Purity Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "NMR"; "Start" -> "MS"; "Start" -> "FTIR"; "NMR" -> "Purity"; "MS" -> "Purity"; "FTIR" -> "Purity"; "Purity" -> "Structure_Confirmed"; } केंद Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and pyrrolidine rings. The three aromatic protons on the thiophene ring will appear as multiplets in the aromatic region (typically δ 6.8-7.2 ppm). The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton at the chiral center (C2 of the pyrrolidine ring) is expected to be a multiplet, coupled to the adjacent protons. The N-H proton of the pyrrolidine ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in this compound. The carbons of the thiophene ring will resonate in the aromatic region (typically δ 120-145 ppm), while the carbons of the pyrrolidine ring will be found in the aliphatic region (typically δ 25-65 ppm).

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Thiophene C-H | 6.8 - 7.2 (m) | 123 - 128 |

| Pyrrolidine C2-H | 4.0 - 4.5 (m) | 60 - 65 |

| Pyrrolidine CH₂ | 1.5 - 3.5 (m) | 25 - 50 |

| Pyrrolidine N-H | 1.5 - 3.0 (br s) | - |

| Thiophene C-S | - | 140 - 145 |

Table 1: Predicted NMR Spectral Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.

-

Expected Molecular Ion: For this compound (C₈H₁₁NS), the expected exact mass of the molecular ion [M]⁺ is approximately 153.06 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation in the mass spectrometer is expected to involve the loss of the pyrrolidine ring or fragments thereof. A common fragmentation pathway for α-pyrrolidinophenones involves the loss of a neutral pyrrolidine molecule (71 Da).[6] A prominent fragment would likely be the thiophene-containing cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.

-

C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will be observed in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route offers a practical and scalable method for obtaining this valuable medicinal chemistry building block. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The insights provided herein are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of the thiophene-pyrrolidine scaffold.

References

- 1. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]

- 2. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design. When coupled with the thiophene moiety, a bioisostere of the benzene ring with a distinct electronic profile, the resulting 2-(thiophen-2-yl)pyrrolidine structure presents a compelling starting point for the exploration of novel chemical space. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of theoretical predictions, data from its constituent heterocycles, and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for predicting a molecule's pharmacokinetic behavior and its potential as a therapeutic agent.

Molecular and Structural Characteristics

This compound is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring linked at the 2-position to a five-membered aromatic thiophene ring.

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | PubChem[2] |

| Molecular Weight | 153.25 g/mol | PubChem[2] |

| CAS Number | 90090-64-5 | Hoffman Fine Chemicals[3] |

| Physical State | Liquid/Oil | Hoffman Fine Chemicals[3] |

| Predicted XLogP3 | 1.5 | PubChemLite[4] |

Ionization and Lipophilicity: The Twin Pillars of Drug Action

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For this compound, the basicity of the pyrrolidine nitrogen is the key determinant of its pKa.

-

Pyrrolidine: A saturated secondary amine, pyrrolidine is a moderately strong base with an experimental pKa of approximately 11.27 for its conjugate acid.[5]

-

Thiophene: In contrast, thiophene is a very weak base, with a pKa of its conjugate acid estimated to be around -4.5.[6] The sulfur atom's lone pairs are delocalized within the aromatic ring, making them less available for protonation.

Estimated pKa of this compound:

The electron-withdrawing nature of the thiophene ring is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. The extent of this decrease depends on the electronic effects transmitted through the C-C bond. A reasonable estimate for the pKa of this compound would be in the range of 9.5 - 10.5 . This estimation acknowledges the electron-withdrawing influence of the thiophene ring while recognizing that the effect is not as pronounced as with a directly attached, strongly deactivating group.

Causality Behind the Estimation: The aromatic thiophene ring acts as a weak electron-withdrawing group, pulling electron density away from the pyrrolidine ring. This inductive effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation and thus lowering the pKa of its conjugate acid.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one.

-

Pyrrolidine: Being a small, polar molecule, pyrrolidine is relatively hydrophilic, with an experimental logP of approximately 0.46.[7]

-

Thiophene: The aromatic and nonpolar character of thiophene makes it more lipophilic, with an experimental logP of 1.81.[8]

Predicted and Estimated logP of this compound:

Computational models provide a valuable starting point for estimating logP. The predicted XLogP3 value for this compound is 1.5.[4] This value is intermediate between that of pyrrolidine and thiophene, which is chemically intuitive. The addition of the lipophilic thiophene moiety to the hydrophilic pyrrolidine scaffold increases the overall lipophilicity of the molecule.

Table 2: Comparison of logP Values

| Compound | Experimental logP | Predicted XLogP3 |

| Pyrrolidine | 0.46[7] | - |

| Thiophene | 1.81[8] | - |

| This compound | Not Available | 1.5 [4] |

Aqueous Solubility

Aqueous solubility is a critical factor for drug delivery and bioavailability. As with pKa and logP, we can estimate the solubility of this compound by considering its structural components.

-

Pyrrolidine: Is miscible with water, reflecting its polar nature and ability to form hydrogen bonds.[7]

-

Thiophene: Is insoluble in water, a consequence of its nonpolar, aromatic character.[3][8]

Estimated Solubility of this compound:

Given the predicted logP of 1.5, this compound is expected to have moderate to low aqueous solubility . The presence of the pyrrolidine nitrogen, which can be protonated at physiological pH, will contribute to its solubility. However, the lipophilic thiophene ring will significantly decrease its solubility compared to unsubstituted pyrrolidine. The solubility will also be pH-dependent, increasing in acidic conditions where the pyrrolidine nitrogen is protonated.

Experimental Protocols for Physicochemical Characterization

For drug development, experimentally determined physicochemical properties are essential. The following are detailed, self-validating protocols for the determination of pKa, logP, and aqueous solubility, designed for a research setting.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Calibration of the pH Meter: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration: Place the analyte solution in a thermostatted vessel (e.g., 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point.

-

Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 pKa units.

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between octanol and water and measuring its concentration in each phase.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log ([Compound]_octanol / [Compound]_aqueous)

-

Validation: Perform the experiment at multiple initial concentrations to ensure that the logP value is independent of concentration. Replicate the experiment at least three times.

Figure 3: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by the Shake-Flask Method

This "gold standard" method determines the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid or liquid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Filtration/Centrifugation: Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS.

-

Validation: The experiment should be performed in triplicate. The presence of undissolved solid at the end of the experiment must be confirmed to ensure a saturated solution was achieved.

Spectroscopic and Synthetic Considerations

While specific, publicly available spectra for this compound are scarce, its synthesis and characterization are achievable through established organic chemistry techniques.

Synthesis

The synthesis of 2-substituted pyrrolidines can be approached through various methods. A common and effective strategy involves the asymmetric synthesis from readily available starting materials. For instance, a transaminase-triggered cyclization of an appropriate ω-chloroketone could be a viable route to produce enantiomerically pure this compound.[8] Another approach could be the reductive amination of a thiophene-2-carboxaldehyde derivative with a suitable proline derivative.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, likely in the range of 1.5-3.5 ppm, and the thiophene ring protons in the aromatic region, around 6.8-7.5 ppm. The proton at the 2-position of the pyrrolidine ring would be a multiplet due to coupling with adjacent protons.

-

¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the pyrrolidine ring and the four carbons of the thiophene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 153, corresponding to the molecular weight of the compound.

The Role of Computational Tools in Physicochemical Profiling

In modern drug discovery, computational tools play a pivotal role in the early assessment of physicochemical properties, allowing for the rapid screening of large virtual libraries.

-

pKa Prediction: Software such as ACD/pKa, ChemAxon's pKa calculator, and MarvinSketch utilize various algorithms, including fragment-based methods and quantum mechanical calculations, to predict pKa values with increasing accuracy.[2][7] These tools can provide valuable insights in the absence of experimental data.

-

logP Prediction: A variety of computational methods exist for logP prediction, including atom-based methods (e.g., XLOGP3), fragment-based methods, and property-based methods.[9][10][11] ALOGPS is another widely used tool that predicts both logP and aqueous solubility.[12][13]

-

Solubility Prediction: Predicting aqueous solubility is a complex challenge. Models like ESOL (Estimated Solubility) and those based on machine learning are continuously being developed to improve predictive accuracy.[14]

While these computational tools are powerful, it is crucial to recognize their limitations. Their accuracy is dependent on the quality and diversity of the training data sets used to develop the algorithms. Therefore, experimental validation of key compounds in a series remains indispensable.

Conclusion: A Scaffold of Potential

This compound represents a molecule of significant interest for medicinal chemistry. Its physicochemical profile, characterized by moderate basicity and lipophilicity, suggests that it is a promising starting point for the design of novel drug candidates. While a complete experimental characterization is yet to be widely published, this guide provides a solid foundation for researchers by offering reasoned estimations of its key properties, detailed protocols for their experimental determination, and an overview of the computational tools available for its in silico assessment. As with any drug discovery endeavor, a synergistic approach that combines computational modeling with rigorous experimental validation will be the key to unlocking the full therapeutic potential of this and related scaffolds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemaxon.com [chemaxon.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 13. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-(Thiophen-2-yl)pyrrolidine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-(Thiophen-2-yl)pyrrolidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The unique structural combination of a pyrrolidine ring and a thiophene moiety imparts specific chemical properties that can be elucidated through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the expected spectral data.

Introduction to this compound

This compound (C8H11NS) is a secondary amine with a molecular weight of 153.25 g/mol .[1][2] Its structure features a saturated five-membered nitrogen-containing ring (pyrrolidine) attached at the 2-position to a five-membered aromatic ring containing a sulfur atom (thiophene). This combination of a flexible, aliphatic amine and a rigid, electron-rich aromatic system makes it a versatile scaffold in the design of novel bioactive molecules. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5' (thiophene) | ~7.20 | dd | J = 5.0, 1.2 |

| H3' (thiophene) | ~6.95 | dd | J = 3.5, 1.2 |

| H4' (thiophene) | ~6.90 | dd | J = 5.0, 3.5 |

| H2 (pyrrolidine) | ~4.20 | t | J = 7.5 |

| H5α, H5β (pyrrolidine) | ~3.10 - 2.90 | m | |

| NH (pyrrolidine) | ~2.50 (broad) | s | |

| H3α, H3β (pyrrolidine) | ~2.00 - 1.80 | m | |

| H4α, H4β (pyrrolidine) | ~1.70 - 1.50 | m |

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Thiophene Protons (H3', H4', H5'): These protons are in the aromatic region, typically between 6.5 and 8.0 ppm. The proton at the 5'-position (H5') is expected to be the most downfield due to its proximity to the sulfur atom and the pyrrolidine substituent. The protons at the 3' and 4' positions will appear as doublets of doublets due to coupling with each other and with H5'.

-

Pyrrolidine H2 Proton: This methine proton is directly attached to the thiophene ring and is adjacent to the nitrogen atom, causing a significant downfield shift to around 4.20 ppm. It is expected to appear as a triplet due to coupling with the two adjacent H3 protons.

-

Pyrrolidine Methylene Protons (H3, H4, H5): These protons will appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the nitrogen (H5) will be the most deshielded of the methylene groups. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns.[3]

-

Pyrrolidine NH Proton: The chemical shift of the N-H proton is variable and concentration-dependent. It is expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2' (thiophene) | ~145.0 |

| C5' (thiophene) | ~127.0 |

| C3' (thiophene) | ~124.0 |

| C4' (thiophene) | ~123.0 |

| C2 (pyrrolidine) | ~60.0 |

| C5 (pyrrolidine) | ~47.0 |

| C3 (pyrrolidine) | ~35.0 |

| C4 (pyrrolidine) | ~25.0 |

Rationale for Predicted Chemical Shifts:

-

Thiophene Carbons (C2', C3', C4', C5'): These carbons will resonate in the aromatic region (120-150 ppm). The carbon attached to the pyrrolidine ring (C2') will be the most downfield.

-

Pyrrolidine Carbons (C2, C3, C4, C5): These aliphatic carbons will appear at higher field. The carbon adjacent to both the nitrogen and the thiophene ring (C2) will be the most deshielded of the pyrrolidine carbons. The carbon adjacent to the nitrogen (C5) will also be deshielded compared to the other methylene carbons (C3 and C4).[4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the pyrrolidine and thiophene fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-S Stretch | 850 - 690 | Medium |

| C-H out-of-plane bend (Aromatic) | 900 - 650 | Strong |

Rationale for Predicted Frequencies:

-

N-H Stretch: The secondary amine will show a characteristic absorption in the 3350-3300 cm⁻¹ region.[7]

-

C-H Stretches: The aromatic C-H stretches of the thiophene ring will appear at a higher frequency (>3000 cm⁻¹) than the aliphatic C-H stretches of the pyrrolidine ring (<3000 cm⁻¹).[8]

-

C=C Stretch: The aromatic C=C bonds of the thiophene ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.[9]

-

C-S Stretch: The C-S stretching vibration of the thiophene ring is expected in the fingerprint region.[9]

-

C-H out-of-plane bending: The substitution pattern on the thiophene ring will influence the position of strong C-H out-of-plane bending absorptions.[8]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 153, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: A peak at m/z 152 ([M-H]⁺) is likely, resulting from the cleavage of a C-H or N-H bond to form a stable radical cation.

-

Alpha-cleavage: The bond between the pyrrolidine C2 and the thiophene ring can cleave, leading to a fragment corresponding to the thiophene ring (m/z 83) or the protonated pyrrolidine ring (m/z 70).

-

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation through the loss of ethylene (C₂H₄, 28 Da) or other small neutral molecules.[10][11]

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺ at m/z 154), which is useful for confirming the molecular weight.

-

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed understanding of its chemical structure. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers working with this compound. The orthogonal information obtained from these techniques, when combined, allows for the unambiguous confirmation of the molecular structure, which is a critical step in the advancement of drug discovery and development programs.

References

- 1. This compound | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eng.uc.edu [eng.uc.edu]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Thiophene-Pyrrolidine Compounds

Preamble: The Scientific Imperative for Structural Certainty

In the landscape of modern drug discovery, the thiophene-pyrrolidine scaffold has emerged as a "privileged structure."[1][2][3] Its prevalence in molecules with significant biological activity—ranging from anticancer to anti-inflammatory agents—makes it a focal point for medicinal chemists.[4][5][6] The five-membered pyrrolidine ring, with its sp³-hybridized carbons, offers a three-dimensional architecture that is highly effective for exploring pharmacophore space, while the thiophene moiety provides a versatile, bioisosteric replacement for other aromatic systems, often enhancing drug-receptor interactions through its sulfur atom.[1][7]

However, the very synthetic reactions that grant access to this valuable scaffold, such as the powerful 1,3-dipolar cycloaddition, frequently generate complex mixtures of regioisomers and stereoisomers.[7][8] For the drug development professional, structural ambiguity is not an option. An unconfirmed structure invalidates all subsequent biological data, compromises intellectual property, and poses a significant safety risk.

The Integrated Elucidation Workflow: A Multi-Modal Approach

The definitive characterization of a novel compound is never the result of a single experiment. It is the synergistic application of multiple spectroscopic and spectrometric techniques, where the data from each must converge on a single, consistent structural hypothesis. The workflow below illustrates this integrated and iterative process.

Caption: Integrated workflow for the structural elucidation of novel compounds.

Part 1: Establishing the Constitutional Isomer

Before we can determine how atoms are connected, we must first establish the elemental composition and identify the basic structural fragments present.

A. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: The foundational question for any unknown is "What is it made of?". Low-resolution mass spectrometry provides a nominal mass, which is insufficient for novel compounds. HRMS is non-negotiable as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula. This is the first and most critical gate in the validation process. The choice of ionization technique is crucial; for most thiophene-pyrrolidine derivatives, which possess moderate polarity and basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the preferred method due to its soft ionization nature that minimizes fragmentation and preserves the molecular ion.

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock 1:1000 in 50:50 methanol/water containing 0.1% formic acid. The acid ensures protonation of the basic pyrrolidine nitrogen, facilitating ESI.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately prior to the run.

-

Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the exact mass. The software will provide a list of possible formulas; the correct one will have the lowest mass error (in ppm) and be chemically sensible based on the synthesis.

B. 1D Nuclear Magnetic Resonance (¹H & ¹³C NMR): Identifying the Fragments

Expertise & Experience: If HRMS provides the "what," 1D NMR provides the "where." It gives detailed information about the chemical environment of every hydrogen and carbon atom in the molecule.[9] For thiophene-pyrrolidine scaffolds, we look for characteristic fingerprints.

-

¹H NMR: Protons on a thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm), with coupling constants (J-values) that are indicative of their relative positions.[10] Protons on the saturated pyrrolidine ring resonate further upfield (δ 2.0-4.5 ppm).[11] The integration of these signals must match the proton count from the molecular formula.

-

¹³C NMR & DEPT-135: The ¹³C spectrum reveals all unique carbon environments. A DEPT-135 experiment is essential as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons disappear. This is a rapid and foolproof way to inventory the carbon types.

Table 1: Typical NMR Spectroscopic Data for a Substituted Thiophene-Pyrrolidine Scaffold

| Nucleus | Region | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Thiophene | 6.5 - 8.0 | Exact shift and multiplicity depend on substitution pattern.[10][12] |

| ¹H | Pyrrolidine (CH, CH₂) | 2.0 - 4.5 | Often complex, overlapping multiplets due to diastereotopicity. |

| ¹H | Pyrrolidine (N-H) | 1.5 - 6.0 | Often a broad singlet; can exchange with D₂O. |

| ¹³C | Thiophene | 120 - 145 | Aromatic carbons. |

| ¹³C | Pyrrolidine | 40 - 70 | Saturated carbons. |

| ¹³C | Carbonyl (C=O) | 170 - 185 | If a pyrrolidinone moiety is present. |

C. Infrared (IR) Spectroscopy: Functional Group Confirmation

Trustworthiness: IR spectroscopy serves as a rapid and inexpensive cross-validation of the functional groups suggested by NMR and MS. For a thiophene-pyrrolidinone, for example, the presence of a strong, sharp absorption band around 1680-1720 cm⁻¹ provides compelling evidence for the amide carbonyl group.[8] A broad absorption above 3200 cm⁻¹ would confirm the N-H stretch. This data must be consistent with the proposed molecular formula.

Part 2: Assembling the Fragments: Defining Connectivity

With the building blocks identified, the next critical phase is to determine precisely how they are connected. This is where 2D NMR techniques become indispensable, resolving any ambiguity in the constitutional isomer.

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

Expertise & Experience: COSY is the simplest 2D experiment and reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals in a COSY spectrum indicates that they are part of the same spin system. This is invaluable for tracing out the proton network within the pyrrolidine ring and identifying adjacent protons on the thiophene ring.

B. HSQC & HMBC: The Unambiguous Linkers

Expertise & Experience: These heteronuclear experiments are the cornerstones of modern structural elucidation. They correlate proton signals with carbon signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. Its primary role is to definitively assign the chemical shift of each protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). The causality for running HMBC is to bridge isolated spin systems. For example, a correlation from a proton on the pyrrolidine ring to a carbon in the thiophene ring provides undeniable proof of the connection point between the two rings, resolving any regiochemical questions.

Caption: HMBC links protons to distant carbons, bridging molecular fragments.

Protocol: Acquiring High-Quality 2D NMR Data

-

Sample Preparation: A reasonably concentrated sample is required (~5-15 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of particulate matter.

-

Shimming: Excellent magnetic field homogeneity is critical for resolving cross-peaks. The instrument's automated shimming routines should be followed by manual optimization.

-

Parameter Optimization: Use standard pulse programs. For HMBC, the long-range coupling delay (typically optimized for J = 8 Hz) is a key parameter that may need adjustment to enhance specific correlations.

-

Acquisition Time: 2D experiments require more time than 1D. A COSY or HSQC may take 30-60 minutes, while a high-resolution HMBC can take several hours. This time investment is justified by the quality of the data.

-

Data Processing: Apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution and signal-to-noise.

Part 3: Defining the Three-Dimensional Structure

Once the connectivity is established, the final questions relate to the 3D arrangement of the atoms: the stereochemistry.

A. NOESY/ROESY: Determining Relative Stereochemistry

Expertise & Experience: While COSY shows through-bond correlations, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) show through-space correlations. A cross-peak in a NOESY spectrum indicates that two protons are physically close to each other (< 5 Å), regardless of whether they are connected by bonds. This is the definitive method for determining relative stereochemistry. For example, it can distinguish between cis and trans substituents on the pyrrolidine ring.[13] If two substituent protons show a NOESY cross-peak, they must be on the same face of the ring.

B. Single Crystal X-Ray Crystallography: The Gold Standard

Authoritative Grounding: When a novel compound can be induced to form a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence possible.[14][15] It is the ultimate arbiter that can confirm connectivity, relative stereochemistry, and, with appropriate data, the absolute stereochemistry.[8][16] The resulting 3D model of the molecule, showing precise bond lengths and angles, is considered irrefutable proof of structure.

Table 2: Example of Crystallographic Data Summary

| Parameter | Example Value | Significance |

|---|---|---|

| Chemical Formula | C₁₂H₁₃NOS | Confirms elemental composition. |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Describes the symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å), β (°) | Defines the size and shape of the repeating unit. |

| R-factor | < 0.05 | A measure of the agreement between the model and the experimental data; lower is better. |

Protocol: General Workflow for X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering are common techniques. The goal is to obtain a single, defect-free crystal.

-

Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas (typically to 100 K) in an X-ray diffractometer. The instrument rotates the crystal while exposing it to a monochromatic X-ray beam, collecting thousands of diffraction patterns.[14]

-

Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the R-factor.

-

Validation: The final structure is validated to ensure it is chemically and crystallographically sound.[14]

Conclusion: A Commitment to Scientific Integrity

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structure elucidation and identification of antiproliferative activities of a novel class of thiophene bioisosteres bearing the privileged 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. paulrpalmer.com [paulrpalmer.com]

- 10. journalwjarr.com [journalwjarr.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Space of 2-(Thiophen-2-yl)pyrrolidine Derivatives

Abstract

The confluence of the thiophene and pyrrolidine rings in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. The 2-(thiophen-2-yl)pyrrolidine scaffold, in particular, serves as a versatile template for the design and synthesis of novel drug candidates. This technical guide provides a comprehensive exploration of the chemical space of these derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the key synthetic strategies, elucidate the structure-activity relationships that govern their biological effects, and present detailed analytical methodologies for their characterization and chiral separation. This guide is designed to be a practical resource, offering not only a review of the current state of the field but also actionable protocols and insights to facilitate further research and development.

Introduction: The Privileged Scaffold of this compound

The this compound core represents a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is known to enhance the lipophilicity and metabolic stability of drug molecules.[1] It is a key component in numerous approved drugs.[1] The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.[2] The combination of these two moieties, with the thiophene ring at the 2-position of the pyrrolidine, creates a chiral center, introducing stereochemical considerations that are crucial for biological activity.

Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticonvulsant, antinociceptive, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This guide will systematically explore the chemical space of these derivatives, providing a foundation for the rational design of new therapeutic agents.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the scale of the synthesis.

Asymmetric Synthesis for Enantiopure Derivatives

Given the presence of a stereocenter at the 2-position of the pyrrolidine ring, asymmetric synthesis is of paramount importance to obtain enantiomerically pure compounds, which often exhibit distinct pharmacological profiles.

One effective method involves the use of chiral auxiliaries. For instance, a one-step asymmetric synthesis can yield either diastereomer of a 2-substituted pyrrolidine from the same starting material with high diastereoselectivity.[6] This can be followed by the removal of the chiral auxiliary to afford the desired enantiopure product.

A biocatalytic approach using transaminases offers an alternative route to enantiopure 2-substituted pyrrolidines.[7] This method starts from commercially available ω-chloroketones and can achieve high enantiomeric excess (>99.5%) for both enantiomers.[7]

Experimental Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines via Reductive Cyclization

This protocol is adapted from a general method for the asymmetric synthesis of 2-substituted pyrrolidines.[6]

-

Preparation of the N-sulfinyl ketimine: To a solution of the starting γ-chloro-ketimine in an appropriate solvent (e.g., THF), add a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) and a suitable dehydrating agent (e.g., Ti(OEt)4). Stir the reaction mixture at room temperature until the formation of the N-sulfinyl ketimine is complete (monitored by TLC or LC-MS).

-

Diastereoselective Reduction and Cyclization: Cool the solution of the N-sulfinyl ketimine to -78 °C under an inert atmosphere (e.g., argon). Add a solution of a reducing agent, such as L-Selectride® or DIBAL-H, dropwise. The choice of reducing agent can influence the stereochemical outcome.[6]

-

Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Cleave the sulfinyl group using a mild acid (e.g., HCl in methanol) to yield the enantiomerically enriched 2-substituted pyrrolidine.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an azomethine ylide and a thiophene-containing dipolarophile is a powerful and convergent method for constructing the pyrrolidine ring.[8] This reaction can be highly stereoselective, and the regioselectivity is often controlled by the nature of the dipolarophile.[9]

Experimental Workflow: 1,3-Dipolar Cycloaddition

Caption: A general workflow for the 1,3-dipolar cycloaddition synthesis of thiophene-pyrrolidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for forming C-C bonds and can be employed to introduce the thiophene moiety to a pre-formed pyrrolidine ring or vice versa. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Biological Activities and Structure-Activity Relationships (SAR)

The this compound scaffold has been explored for a variety of biological activities. The following sections highlight some of the key therapeutic areas and the associated structure-activity relationships.

Anticonvulsant and Antinociceptive Activity

A significant body of research has focused on the anticonvulsant and antinociceptive properties of these derivatives.[3][10] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used animal models to evaluate anticonvulsant activity.

Structure-Activity Relationship Insights for Anticonvulsant Activity:

-

Substitution on the Pyrrolidine-2,5-dione Ring: For derivatives based on a 3-(thiophen-2-yl)pyrrolidine-2,5-dione core, the nature of the substituent at the N1 position of the pyrrolidine ring is critical. The presence of a 4-arylpiperazine fragment with electron-withdrawing groups often enhances activity.[3]

-

Linker between Pyrrolidine and Arylpiperazine: Replacing a simple alkyl linker with an acetamide moiety has been shown to broaden the spectrum of anticonvulsant activity.[3]

-

Substitution on the Thiophene Ring: The presence and position of substituents on the thiophene ring can modulate the anticonvulsant potency. For instance, a methyl group at the 3-position of the thiophene ring has been incorporated into potent anticonvulsant agents.[3]

Table 1: Anticonvulsant Activity of Selected 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives [10]

| Compound | R | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 28 | 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl | 35.2 | > 100 |

| 30 | 4-morpholinopropyl | 40.5 | > 100 |

| 31 | 3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl | 27.4 | > 100 |

| 33 | 2-(4-morpholino)ethyl | 30.8 | > 100 |

Antimicrobial Activity

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activity.[11] The incorporation of a pyrrolidine moiety can further enhance this activity.

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives against Colistin-Resistant Bacteria [11]

| Compound | MIC₅₀ for Col-R A. baumannii (mg/L) | MIC₅₀ for Col-R E. coli (mg/L) |

| Thiophene 4 | 16 | 8 |

| Thiophene 5 | 16 | 32 |

| Thiophene 8 | 32 | 32 |

Anticancer Activity

The pyrrolidine scaffold is a common feature in many anticancer agents.[12] Derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Selected Pyrrolidine Derivatives [4][13]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Copper complex 37a | SW480 (colon) | 0.99 ± 0.09 |

| Pyrrolidinone derivative 13 | IGR39 (melanoma) | 2.50 ± 0.46 |

| Pyrrolidinone derivative 13 | PPC-1 (prostate) | 3.63 ± 0.45 |

Neuroprotective Effects

Thiophene-containing compounds have emerged as promising agents for the treatment of neurodegenerative disorders.[14] Their neuroprotective effects are often attributed to their ability to modulate various pathological processes, including protein aggregation, oxidative stress, and neuroinflammation.[14] The lipophilicity imparted by the thiophene ring can also facilitate penetration of the blood-brain barrier.[1]

Potential Mechanisms of Neuroprotection:

-

Modulation of Amyloid-β Aggregation: Some thiophene derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[14]

-

Inhibition of Acetylcholinesterase: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Thiophene-based compounds have been identified as potent inhibitors of this enzyme.[14]

-

Alleviation of Oxidative Stress: The antioxidant properties of thiophene derivatives can help to mitigate the neuronal damage caused by oxidative stress.[14]

Analytical Methodologies: Characterization and Chiral Separation

The analysis of this compound derivatives requires a range of analytical techniques for structural elucidation, purity assessment, and, crucially, the separation of enantiomers.

Spectroscopic and Chromatographic Techniques

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for the characterization of these compounds.

Chiral Separation Techniques

Due to the chirality of the this compound scaffold, methods for separating and quantifying the enantiomers are essential.

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Experimental Protocol: Chiral HPLC Separation (Indirect Method)

-

Derivatization: React the racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) in the presence of a coupling agent (e.g., DCC or EDCI) to form diastereomeric amides.

-

Chromatographic Conditions:

-

Column: A standard achiral reversed-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The exact composition should be optimized for baseline separation of the diastereomers.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the derivatives show strong absorbance.

-

-

Quantification: The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two separated diastereomers.

4.2.2. Chiral Capillary Electrophoresis (CE)

Chiral CE is another effective technique for enantiomeric separation, offering advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[15] The separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE.[15]

Experimental Protocol: Chiral Capillary Electrophoresis

-

Capillary and BGE Preparation:

-

Capillary: A fused-silica capillary.

-

Background Electrolyte (BGE): Prepare a buffer solution (e.g., phosphate buffer) at a specific pH. Add a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), to the BGE at an optimized concentration.

-

-

Sample Injection: Inject a small plug of the sample solution into the capillary using either hydrodynamic or electrokinetic injection.

-

Electrophoretic Separation: Apply a high voltage across the capillary. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, leading to their separation.

-

Detection: On-capillary detection is typically performed using a UV detector.

Logical Relationship: Chiral Separation by Derivatization

Caption: The conversion of enantiomers to separable diastereomers using a chiral derivatizing agent.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of diverse chemical libraries, while the wide range of observed biological activities underscores its potential in addressing various unmet medical needs. Future research in this area should focus on:

-

Expansion of the Chemical Space: The exploration of novel substitution patterns on both the thiophene and pyrrolidine rings to fine-tune pharmacological activity and pharmacokinetic properties.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational optimization and clinical development.

-

Development of More Efficient and Stereoselective Synthetic Methods: The discovery of new catalytic systems and green chemistry approaches will facilitate the synthesis of these compounds on a larger scale.

-

Preclinical and Clinical Evaluation: Promising lead compounds should be advanced through rigorous preclinical and, ultimately, clinical studies to validate their therapeutic potential.

This technical guide has provided a comprehensive overview of the chemical space of this compound derivatives, from their synthesis and biological evaluation to their analytical characterization. It is our hope that this resource will serve as a valuable tool for researchers in the field and inspire further innovation in the quest for new and effective medicines.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Buy 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylicacid [smolecule.com]

- 10. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders [pubmed.ncbi.nlm.nih.gov]

- 15. Recent developments in chiral capillary electrophoresis and applications of this technique to pharmaceutical and biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of 2-(Thiophen-2-yl)pyrrolidine

An In-Depth Technical Guide to 2-(Thiophen-2-yl)pyrrolidine: A Core Scaffold for Modern Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1][2] When coupled with the thiophene moiety—a versatile bioisostere for the phenyl group found in many pharmaceuticals—the resulting this compound structure emerges as a key building block for developing novel therapeutics.[3] This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It covers the molecule's fundamental chemical identity, a detailed examination of its synthesis with mechanistic rationale, and a survey of its current and potential applications in pharmacology, with a focus on central nervous system (CNS) disorders.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is to establish its precise identity and understand its physical properties. This compound is unambiguously identified by its CAS number and molecular structure.

Chemical Structure:

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) linked at its 2-position to the 2-position of a five-membered sulfur heterocycle (thiophene).

A summary of its key computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in both chemical reactions and biological systems, offering insights into its potential as a fragment for drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 153.25 g/mol | PubChem[4] |

| Monoisotopic Mass | 153.06122053 Da | PubChem[5] |

| XLogP3-AA (Predicted) | 1.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 40.3 Ų | PubChem[4] |

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of substituted pyrrolidines, a robust and scalable approach is paramount for its application as a building block.[6][7] A logical and field-proven synthetic strategy involves the formation of a Δ¹-pyrroline intermediate followed by its reduction. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.

A plausible synthetic route, adapted from established methodologies for analogous 2-aryl pyrrolidines, is outlined below.[8]

Workflow for the Synthesis of this compound

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline

-

Reagent Preparation: Prepare the thiophene-2-magnesium bromide Grignard reagent by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction: To the freshly prepared Grignard solution at 0 °C, add a solution of 4-chlorobutyronitrile in anhydrous THF dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-